

Thermodynamic Properties of 1-O-Propyl-rac-glycerol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-O-Propyl-rac-glycerol

Cat. No.: B054163

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Disclaimer: Direct experimental thermodynamic data for **1-O-Propyl-rac-glycerol** is not readily available in the public domain. This guide provides a comprehensive overview of the expected thermodynamic properties based on the well-characterized analogous compound, glycerol. The experimental protocols described are generalized standard procedures for this class of compounds.

Introduction

1-O-Propyl-rac-glycerol, a monoalkyl ether of glycerol, belongs to a class of compounds with growing interest in various industrial applications, including as "green" solvents and potential biofuel additives. Understanding its thermodynamic properties is crucial for process design, safety assessments, and application development in fields such as drug formulation and materials science. This technical guide summarizes the key thermodynamic parameters for glycerol as a baseline for estimating the properties of **1-O-Propyl-rac-glycerol** and provides detailed experimental protocols for their determination.

Comparative Thermodynamic Data

Due to the scarcity of direct data for **1-O-Propyl-rac-glycerol**, the following tables present the well-established thermodynamic properties of glycerol. The addition of a propyl group in place of a hydroxyl group is expected to decrease the density, viscosity, and boiling point, and increase the vapor pressure and hydrophobicity compared to glycerol, primarily due to the reduction in hydrogen bonding capacity.

Table 1: General and Thermodynamic Properties of Glycerol

Property	Value	Units
Molecular Formula	C3H8O3	-
Molecular Weight	92.09	g/mol
Boiling Point	290 (decomposes)	°C
Melting Point	17.8	°C
Standard Enthalpy of Formation (liquid)	-669.6	kJ/mol
Standard Enthalpy of Vaporization	91.7	kJ/mol
Enthalpy of Combustion	-1654.3	kJ/mol
Heat of Fusion	47.5	cal/g

Table 2: Physical Properties of Glycerol at 20°C

Property	Value	Units
Density	1.2613	g/cm ³
Viscosity	1.412	Pa·s
Surface Tension	63.4	mN/m
Refractive Index	1.4746	-

Table 3: Heat Capacity of Liquid Glycerol

Temperature (°C)	Heat Capacity (J/mol·K)
25	221.9
40	229.3

Table 4: Vapor Pressure of Glycerol

Temperature (°C)	Vapor Pressure (mmHg)
50	0.003
125.5	1
167.2	10
220.1	100

Table 5: Solubility of Glycerol

Solvent	Solubility
Water	Miscible
Ethanol	Miscible
Acetone	1 g in 15 mL
Diethyl ether	Slightly soluble
Benzene	Insoluble
Chloroform	Insoluble

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key thermodynamic properties of glycerol ethers like **1-O-Propyl-rac-glycerol**.

Heat Capacity Determination via Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of the liquid sample as a function of temperature.

Apparatus:

- Differential Scanning Calorimeter (DSC)

- Hermetic aluminum pans and lids
- Microbalance
- Sapphire standard for calibration

Procedure:

- Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
- Sample Preparation:
 - Accurately weigh an empty hermetic aluminum pan and lid.
 - Introduce a precise amount of the liquid sample (typically 5-10 mg) into the pan.
 - Hermetically seal the pan to prevent any loss of sample due to volatilization.
 - Record the exact mass of the sample.
- DSC Measurement:
 - Perform a baseline run with an empty hermetic pan.
 - Perform a run with the sapphire standard.
 - Perform a run with the sample pan.
 - The thermal program typically involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 K/min) over the desired temperature range, and a final isothermal period.
- Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, using the respective masses.

Vapor Pressure Measurement via Static Method

Objective: To determine the vapor pressure of the liquid at different temperatures.

Apparatus:

- Thermostatted sample cell
- Pressure transducer
- Vacuum pump
- Temperature sensor

Procedure:

- **Sample Preparation:** A small amount of the purified and degassed liquid sample is introduced into the sample cell.
- **Evacuation:** The cell is connected to a vacuum pump to remove any air and other non-condensable gases.
- **Equilibration:** The sample cell is immersed in a thermostat bath to maintain a constant temperature. The system is allowed to reach thermal and vapor-liquid equilibrium.
- **Pressure Measurement:** The pressure of the vapor in equilibrium with the liquid is measured using a calibrated pressure transducer.
- **Temperature Variation:** The temperature of the thermostat is changed, and the system is allowed to re-equilibrate before the next pressure measurement is taken. This is repeated for a range of temperatures.

Density Determination via Vibrating Tube Densitometer

Objective: To measure the density of the liquid as a function of temperature.

Apparatus:

- Vibrating tube densitometer
- Thermostatic bath

- Syringe for sample injection

Procedure:

- Calibration: The densitometer is calibrated using two standards of known density, typically dry air and pure water.
- Sample Injection: The liquid sample is injected into the U-shaped vibrating tube, ensuring no air bubbles are present.
- Temperature Control: The temperature of the measuring cell is controlled by the integrated thermostat.
- Measurement: The instrument measures the oscillation period of the vibrating tube filled with the sample. This period is directly related to the density of the liquid.
- Data Acquisition: The density is typically displayed directly by the instrument's software. Measurements are taken at various temperatures to determine the temperature dependence of the density.

Viscosity Determination via Rotational Viscometer

Objective: To measure the dynamic viscosity of the liquid.

Apparatus:

- Rotational viscometer with appropriate spindle
- Thermostatted sample holder
- Beaker or sample container

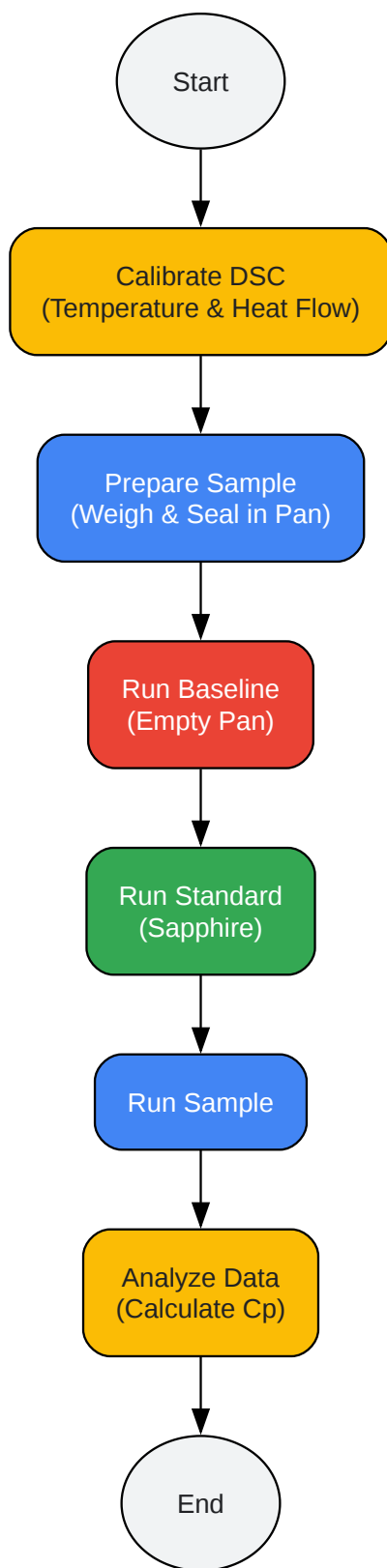
Procedure:

- Instrument Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

- **Sample Preparation:** Place the liquid sample in a beaker within the thermostatted sample holder to maintain a constant temperature.
- **Measurement:**
 - Immerse the spindle into the liquid up to the marked immersion depth.
 - Start the rotation of the spindle at the selected speed.
 - Allow the reading to stabilize. The viscometer measures the torque required to rotate the spindle at a constant speed, which is proportional to the viscosity of the fluid.
- **Data Recording:** Record the viscosity reading from the instrument's display. For non-Newtonian fluids, measurements should be taken at multiple rotational speeds.

Visualizations

Experimental Workflow for Heat Capacity Measurement using DSC



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Caption: Workflow for Heat Capacity Measurement using DSC.

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